An In-depth Technical Guide on the Basic Properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
An In-depth Technical Guide on the Basic Properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical principles with established experimental protocols to empower researchers in their investigations.
Physicochemical Properties
| Property | Value | Method |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | - |
| CAS Number | 91246-63-8 | - |
| Appearance | Solid (predicted) | - |
| pKa (of the conjugate acid) | ~5.0 - 5.5 (Estimated) | Based on substituted anilines |
| Aqueous Solubility | Low (Predicted) | Qualitative estimation |
Note on pKa Estimation: The basicity of aniline is significantly influenced by substituents on the aromatic ring. The pKa of the conjugate acid of aniline is approximately 4.6. The 4-(tetrahydro-furan-2-ylmethoxy) group is an alkoxy substituent, which is generally considered to be an electron-donating group through resonance. This electron-donating effect increases the electron density on the nitrogen atom of the amino group, making it more basic than aniline. Therefore, the pKa of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is predicted to be slightly higher than that of aniline.
Factors Influencing Basicity
The basicity of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is a critical parameter influencing its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following diagram illustrates the key factors determining the basicity of this molecule.
Caption: Factors influencing the basicity of the target molecule.
Experimental Protocols
To facilitate further research and validation of the estimated properties, this section provides detailed experimental protocols for the determination of pKa and solubility.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1]
Workflow:
Caption: Workflow for pKa determination.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine and dissolve it in a suitable solvent system (e.g., a 1:1 mixture of methanol and water) to a final concentration of approximately 1-5 mM.[2] The use of a co-solvent may be necessary due to the predicted low aqueous solubility.
-
Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL) from a burette.[3]
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until a clear inflection point is observed in the pH curve.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.
-
The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the volume of titrant added is half of that at the equivalence point).[1]
-
The shake-flask method is the gold standard for determining the thermodynamic solubility of a substance.[4][5][6]
Workflow:
Caption: Workflow for solubility determination.
Methodology:
-
Preparation:
-
Add an excess amount of solid 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine to a flask containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values). The presence of undissolved solid at the end of the experiment is crucial.[7]
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the necessary equilibration time.[4]
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the chosen filtration membrane does not adsorb the compound.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
-
Calculation:
-
Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound under the experimental conditions.
-
Potential Biological Significance
While no specific biological activities have been reported for 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, the alkoxy aniline scaffold is present in numerous biologically active molecules. This suggests that the title compound could be a valuable building block in drug discovery programs.
Caption: Potential biological activities of related compounds.
Derivatives of alkoxy anilines have been investigated for a range of therapeutic applications, including as inhibitors of TNF-α and IL-6, and in the development of kinase inhibitors for oncology.[8][9] The tetrahydrofuran moiety is also a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.[10]
This technical guide provides a foundational understanding of the basic properties of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine and offers detailed protocols for the experimental determination of its key physicochemical parameters. This information is intended to support further research and development efforts involving this promising chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. oecd.org [oecd.org]
- 5. Water Solubility | Scymaris [scymaris.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
